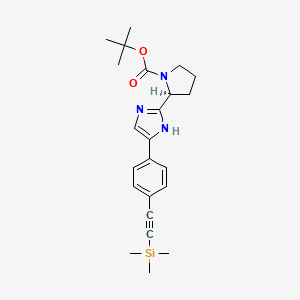
2-(Propylamino)acetamide hydrochloride
Overview
Description
2-(Propylamino)acetamide hydrochloride is a chemical compound with the CAS Number: 1228879-13-7 . It has a molecular weight of 152.62 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 2-(Propylamino)acetamide hydrochloride involves the reaction of propan-1-amine with 2-chloroacetamide in acetonitrile . The reaction mixture is warmed to room temperature and stirred overnight. The crude material is then purified by re-crystallization to afford 2-(propylamino)acetamide as HCl salt .Molecular Structure Analysis
The InChI code for 2-(Propylamino)acetamide hydrochloride is 1S/C5H12N2O.ClH/c1-2-3-7-4-5(6)8;/h7H,2-4H2,1H3,(H2,6,8);1H . This indicates that the compound consists of a propylamino group attached to an acetamide group, along with a hydrochloride group .Physical And Chemical Properties Analysis
2-(Propylamino)acetamide hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 152.62 . The compound is soluble in water .Scientific Research Applications
Host-Guest Complexes and Supramolecular Chemistry
2-(Propylamino)acetamide and its derivatives are studied for their ability to form host-guest complexes with cucurbit[n]urils, which are a type of molecular container. These complexes are significant for understanding molecular recognition and self-assembly processes. The binding constants of these complexes, obtained through fluorescence titrations, highlight their potential in supramolecular chemistry applications. The study also explores the formation of these complexes in solid state by modifying aminopropyl silica with chloroacetanilides, suggesting its utility in designing new materials with specific host-guest interactions (Buaki-Sogó et al., 2013).
Therapeutic Research and Antiviral Applications
Although not directly related to 2-(Propylamino)acetamide hydrochloride, studies on structurally related compounds like 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide have shown promising antiviral and antiapoptotic effects in vitro. Such studies underscore the potential of 2-(Propylamino)acetamide derivatives in therapeutic research, particularly in treating viral infections like Japanese encephalitis through significant decreases in viral load and improved survival rates in infected models (Ghosh et al., 2008).
Chemical Synthesis and Molecular Design
The synthesis of 2‐(Arylamino)‐2‐(arylimino)acetamides from 2-(arylamino)-2-oxoacetates represents an important chemical transformation. This method facilitates the convenient synthesis of a variety of 2-(arylamino)-2-(arylimino)acetamides, illustrating the compound's role in developing novel chemical entities for further application in medicinal chemistry and material science (Langer & Schroeder, 2004).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, derivatives of 2-(Propylamino)acetamide have been used as probes for the sensitive detection of carbonyl compounds in water samples. Such probes, based on the compound's derivatives, offer low limits of detection for aldehydes and ketones, showcasing its application in monitoring environmental pollutants and ensuring water quality (Houdier et al., 2000).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding release to the environment and seeking medical advice if swallowed .
Mechanism of Action
Target of Action
It is structurally similar to acetamide, which is known to interact with the aliphatic amidase expression-regulating protein in pseudomonas aeruginosa
Mode of Action
It is hypothesized that, like acetamide, it may interact with its target protein to modulate its function . More research is required to elucidate the precise mechanism of interaction and the resulting changes.
properties
IUPAC Name |
2-(propylamino)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-2-3-7-4-5(6)8;/h7H,2-4H2,1H3,(H2,6,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYANKJJVDSLFDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propylamino)acetamide hydrochloride | |
CAS RN |
1228879-13-7 | |
| Record name | Acetamide, 2-(propylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228879-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(propylamino)acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2R)-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B3224309.png)



![2-[(Bromotriphenylphosphoranyl)methyl]pyridine](/img/structure/B3224333.png)
![Benzenesulfonamide, 4-[[(4-fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitro-](/img/structure/B3224343.png)

